molecular formula C12H18N2S B3382608 4-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}aniline CAS No. 343953-72-0

4-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}aniline

Cat. No.: B3382608
CAS No.: 343953-72-0
M. Wt: 222.35 g/mol
InChI Key: WYFHOHUWGHPEGV-UHFFFAOYSA-N
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Description

4-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}aniline is a substituted aniline derivative characterized by a para-aminophenyl group linked via a thioether (-S-) moiety to a 2-(pyrrolidin-1-yl)ethyl chain. The pyrrolidine ring (a five-membered secondary amine) contributes to the molecule’s basicity and conformational flexibility, while the thioether linker enhances lipophilicity compared to oxygen-based ethers. Its structural features balance hydrophobicity (from the pyrrolidine and thioether) and hydrogen-bonding capacity (from the aniline NH₂ group), making it a versatile scaffold for drug development .

Properties

IUPAC Name

4-(2-pyrrolidin-1-ylethylsulfanyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFHOHUWGHPEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCSC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}aniline typically involves the reaction of aniline with 2-(pyrrolidin-1-yl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of aniline attacks the electrophilic carbon of the 2-(pyrrolidin-1-yl)ethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}aniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

Chemical Synthesis

4-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}aniline serves as a crucial building block in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical development. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Types of Reactions

  • Oxidation : The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
  • Reduction : Potential reduction of nitro groups to amines.
  • Substitution Reactions : Electrophilic aromatic substitutions such as nitration and sulfonation can occur.

Biological Applications

The compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects. It has been shown to inhibit the Type III secretion system (T3SS) in Shigella, which is critical for its virulence. A study by Dey et al. (2017) demonstrated that derivatives of this compound could effectively inhibit T3SS-related proteins, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. The mechanism likely involves interaction with specific molecular targets that disrupt essential cellular processes for tumor growth. Although initial in vivo studies on mouse lymphoid leukemia models did not show significant activity, modifications to the chemical structure could enhance efficacy against cancer cells.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials, including polymers and dyes. Its unique properties make it suitable for various applications in material science.

Study 1: Antimicrobial Efficacy

Dey et al. (2017) explored the anti-virulence properties of compounds similar to this compound against Shigella. The study highlighted the compound's ability to inhibit T3SS-related proteins, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Potential

A separate investigation evaluated the anticancer effects of this compound on mouse lymphoid leukemia models. While initial results were not promising, further structural modifications may lead to improved activity against cancer cells.

Data Table: Summary of Biological Activities

Activity Type Description Study Reference
AntimicrobialInhibits T3SS in Shigella, suggesting significant antimicrobial potentialDey et al., 2017
AnticancerShows inhibition of certain cancer cell lines; potential for structural modifications neededMouse lymphoid leukemia study

Mechanism of Action

The mechanism of action of 4-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The sulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the pyrrolidine ring can interact with specific binding sites on target proteins, influencing their function.

Comparison with Similar Compounds

Pyrrolidine vs. Piperidine

  • Pyrrolidine (5-membered) : Enhances ring puckering and nitrogen basicity (pKa ~11) due to smaller ring strain.
  • Piperidine (6-membered) : Offers greater conformational flexibility and slightly lower basicity (pKa ~10).
Compound Heterocycle Molecular Weight Key Properties
This compound Pyrrolidine 235.34 Higher rigidity, basicity
2-{[2-(Piperidin-1-yl)ethyl]sulfanyl}aniline Piperidine 236.38 Increased flexibility
4-(Piperidin-1-ylsulfonyl)aniline Piperidine 240.32 Improved aqueous solubility

Research Findings : Piperidine derivatives (e.g., 4-[(2-ethyl-1-piperidinyl)sulfonyl]aniline ) are more commonly used in CNS-targeting drugs due to their flexibility, while pyrrolidine analogs may favor peripheral targets .

Substituted Heterocycles

  • 4-((4-BENZYLPIPERIDIN-1-YL)SULFONYL)ANILINE : Benzyl substitution raises logP to 3.1, enhancing lipid bilayer interaction but risking metabolic instability.

Positional Isomerism (Para vs. Ortho Substitution)

  • Para-substituted (4-aminophenyl): Maximizes electronic effects on the aromatic ring, favoring interactions with planar binding sites (e.g., enzyme active sites).

Biological Activity

4-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}aniline, with the molecular formula C12H18N2S, is a compound of significant interest due to its unique chemical structure, which includes a pyrrolidine ring and a sulfanyl group. This compound has been explored for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The compound features:

  • Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.
  • Sulfanyl group : Enhances the compound's ability to penetrate biological membranes.

These structural characteristics contribute to its diverse biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the sulfanyl group plays a crucial role in its antimicrobial mechanism. The compound has shown potential as an inhibitor of the Type III secretion system (T3SS) in Shigella, which is critical for its virulence .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. Its mechanism involves interaction with specific molecular targets, potentially disrupting cellular processes essential for tumor growth. The presence of the pyrrolidine ring may enhance binding affinity to target proteins involved in cancer progression.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The following mechanisms have been proposed:

  • Cell Membrane Penetration : The sulfanyl group facilitates better membrane permeability.
  • Target Protein Interaction : The pyrrolidine ring may bind to specific sites on proteins, modulating their activity and influencing cellular functions.

Study 1: Antimicrobial Efficacy

A study conducted by Dey et al. (2017) investigated the anti-virulence properties of similar compounds against Shigella. The results indicated that derivatives like this compound could effectively inhibit T3SS-related proteins, demonstrating significant antimicrobial potential .

Study 2: Anticancer Potential

In another investigation, researchers evaluated the anticancer effects of this compound on mouse lymphoid leukemia models. Although initial results showed no significant in vivo activity, further modifications to the chemical structure may enhance its efficacy against cancer cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Shigella T3SS
AnticancerGrowth inhibition in cell lines
MechanismProtein interaction modulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}aniline
Reactant of Route 2
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4-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}aniline

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